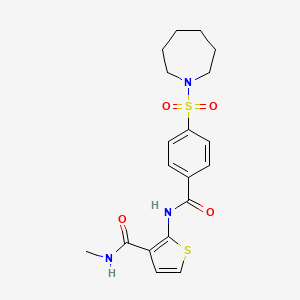
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC). This drug is highly selective for the mutated form of EGFR, which is commonly found in NSCLC patients.
Aplicaciones Científicas De Investigación
Targeted Synthesis and Biologically Active Derivatives
Research on azomethine derivatives, including structures similar to the specified compound, has focused on their potential as precursors to biologically active compounds. These derivatives have been investigated for their cytostatic, antitubercular, and anti-inflammatory activities. A study emphasized the importance of optimizing synthesis methods and analyzing these compounds to identify promising derivatives with specified pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).
Reaction Mechanisms and Synthesis Techniques
Another area of research involves understanding the reaction mechanisms and developing synthesis techniques for complex compounds. For example, the reaction of indole carboxylic acid/amide with propargyl alcohols, leading to lactams and lactones, highlights the intricate chemistry involved in synthesizing compounds with potential scientific applications (Selvaraj, Debnath, & Swamy, 2019).
Antineoplastic Agent Development
Research into thieno[2,3-b]azepin-4-ones, driven by the antitumor activity of related compounds, explores their synthesis for potential antineoplastic applications. Although preliminary biological data did not indicate significant antineoplastic activity, these studies contribute to the ongoing search for effective cancer treatments (Koebel, Needham, & Blanton, 1975).
Dearomatising Cyclisation Studies
Research on thiophene-3-carboxamides and their dearomatising cyclisation to produce pyrrolinones and azepinones reveals the versatility of these compounds in generating diverse molecular structures with potential biological activities (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Propiedades
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-20-18(24)16-10-13-27-19(16)21-17(23)14-6-8-15(9-7-14)28(25,26)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSTYHKZLKGONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

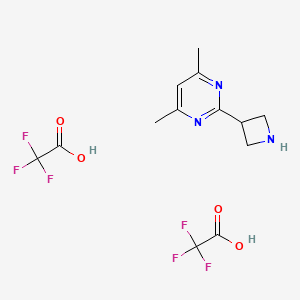
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)
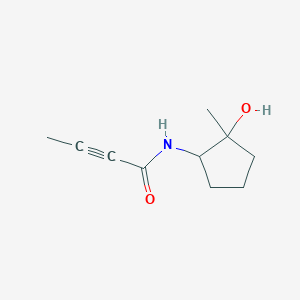
![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)
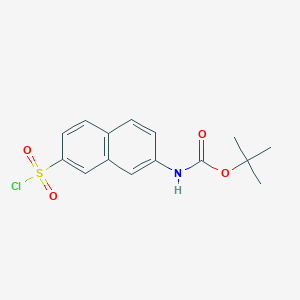
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)
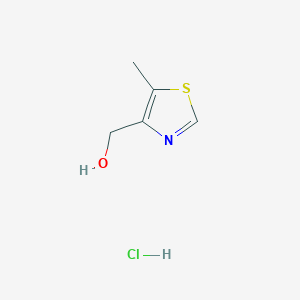
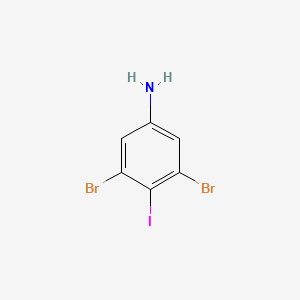
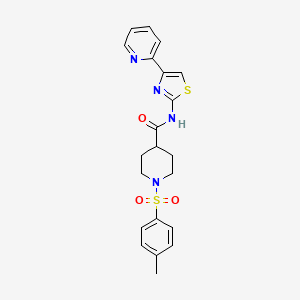
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)
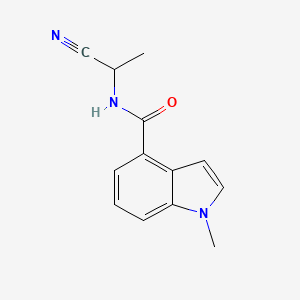
![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)